![molecular formula C29H40O4 B1248279 Shimalactone A](/img/structure/B1248279.png)
Shimalactone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Shimalactone A is a natural product found in Aspergillus stellatus with data available.
Scientific Research Applications
Neuritogenesis Induction
Shimalactone A, identified from the marine-derived fungus Emericella variecolor GF10, demonstrates promising neuritogenic effects. In studies, it has been shown to induce neuritogenesis at specific concentrations against neuroblastoma Neuro 2A cells (Wei et al., 2005), (Wei et al., 2006), (Kobayashi et al., 2006).
Biomimetic Synthesis
A biomimetic synthesis approach for Shimalactone A has been developed, featuring unique cyclization processes. This method is notable for its convergent nature and lack of protective groups, representing an innovative approach in synthetic chemistry (Sofiyev et al., 2008).
Biosynthesis Study
Recent studies have delved into the biosynthesis of Shimalactone A, identifying gene clusters responsible for its production. This research has clarified the spontaneous double bicyclo-ring formation involved in Shimalactone A biosynthesis, contributing significantly to our understanding of its molecular genesis (Fujii et al., 2020), (Fujii et al., 2020).
properties
Product Name |
Shimalactone A |
---|---|
Molecular Formula |
C29H40O4 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
(1S,4S,6R,7S)-7-[(E)-2-[(1S,6R,7R,8R)-8-[(E,1R)-1-hydroxy-2-methylbut-2-enyl]-2,4,6,8-tetramethyl-7-bicyclo[4.2.0]octa-2,4-dienyl]prop-1-enyl]-4,6,7-trimethyl-2-oxabicyclo[2.2.1]heptane-3,5-dione |
InChI |
InChI=1S/C29H40O4/c1-11-16(3)22(30)28(9)20-17(4)12-15(2)13-26(20,7)21(28)18(5)14-27(8)24-19(6)23(31)29(27,10)25(32)33-24/h11-14,19-22,24,30H,1-10H3/b16-11+,18-14+/t19-,20-,21+,22+,24-,26+,27+,28+,29-/m0/s1 |
InChI Key |
BNFUGVFXZSYVMT-HEGJJMKQSA-N |
Isomeric SMILES |
C/C=C(\C)/[C@H]([C@@]1([C@H]2C(=CC(=C[C@]2([C@H]1/C(=C/[C@@]3([C@@H]4[C@H](C(=O)[C@]3(C(=O)O4)C)C)C)/C)C)C)C)C)O |
Canonical SMILES |
CC=C(C)C(C1(C2C(=CC(=CC2(C1C(=CC3(C4C(C(=O)C3(C(=O)O4)C)C)C)C)C)C)C)C)O |
synonyms |
shimalactone A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.